- Improved synthesis method of palladium complex, China, , ,

Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)

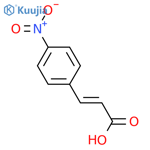

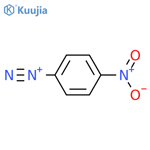

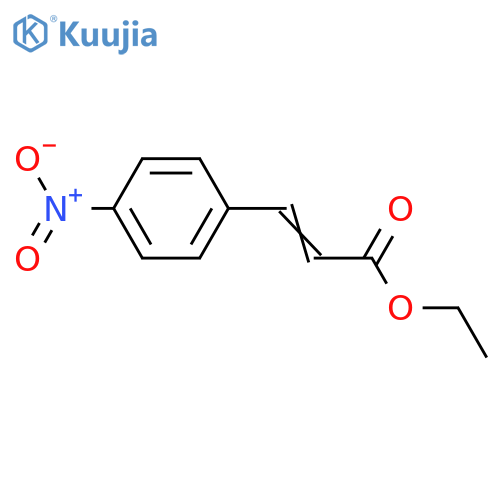

953-26-4 structure

Nome del prodotto:Ethyl 3-(4-nitrophenyl)acrylate

Ethyl 3-(4-nitrophenyl)acrylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 3-(4-nitrophenyl)acrylate

- Ethyl 4-nitrocinnamate,predominantly trans

- Ethyl 4-nitrocinnamate

- 4-Nitrocinnamic acid ethyl ester

- Ethyl4-nitrocinnnamate

- Ethyl-p-nitrocinnamate

- 4-nitro ethyl cinnamate

- 4-Nitrozimtsaeure-ethylester

- Cinnamic acid,p-nitro-,ethyl ester

- p-nitro-cinnamicaciethylester

- RARECHEM AL BI 0194

- Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)

- 3-(4-Nitrophenyl)-2-propenoic acidethyl ester

- 3-(4-Nitrophenyl)acrylic acid ethyl ester

- Ethyl p-nitrocinnamate

- NSC 4697

- NSC 636709

- Ethyl 4-nitrocinnamate

- Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)

- Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)

- 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester

- 953-26-4

- SR-01000025252

- DTXSID601273204

- Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester

- NSC-4697

- AI3-19857

- Ethyl 4-nitrocinnamate, predominantly trans

- ethyl (E)-3-(4-nitrophenyl)prop-2-enoate

- (E)-ethyl 3-(4-nitrophenyl)acrylate

- Ethyl-4-nitrocinnamate

- CS-W000345

- AKOS000278419

- Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate

- Ethyl (E)-3-(4-nitrophenyl)acrylate

- 24393-61-1

- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate

- SCHEMBL275824

- NS00040445

- NSC636709

- ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

- 1-09-00-00247 (Beilstein Handbook Reference)

- 4-Nitrocinnamic Acid Ethyl Ester

- MFCD00007380

- (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester

- Z53861742

- Cinnamic acid, p-nitro-, ethyl ester

- NSC-636709

- SR-01000025252-1

- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #

- DB-254632

- NSC4697

- BRN 2052533

- 25TMC6MV4P

- AE-848/01504031

- MS-9824

- Athyl-p-nitrocinnamat

- ethyl (2E)-3-(4-nitrophenyl)acrylate

- 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester

- Ethyl 4-nitrocinnamate, predominantly trans, 99%

- CHEMBL4102908

- EINECS 213-463-0

- ETHYL4-NITROCINNAMATE

- (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate

-

- MDL: MFCD00007380

- Inchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3

- Chiave InChI: PFBQVGXIMLXCQB-UHFFFAOYSA-N

- Sorrisi: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC

- BRN: 2052533

Proprietà calcolate

- Massa esatta: 221.06900

- Massa monoisotopica: 221.069

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 16

- Conta legami ruotabili: 5

- Complessità: 274

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 2.8

- Superficie polare topologica: 69.4

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.87 g/cm3 (20℃)

- Punto di fusione: 138-140 °C (lit.)

- Punto di ebollizione: 362.26°C (rough estimate)

- Punto di infiammabilità: 141ºC

- Indice di rifrazione: 1.5200 (estimate)

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 72.12000

- LogP: 2.69430

- Solubilità: Insolubile in acqua

Ethyl 3-(4-nitrophenyl)acrylate Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: S24/25: prevenire il contatto con la pelle e gli occhi.

- Istruzioni di sicurezza: S24/25

- RTECS:GE0353332

- TSCA:Yes

- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

Ethyl 3-(4-nitrophenyl)acrylate Dati doganali

- CODICE SA:29163900

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Ethyl 3-(4-nitrophenyl)acrylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049662-5g |

Ethyl 4-nitrocinnamate |

953-26-4 | 98% | 5g |

¥67.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-25g |

Ethyl 4-nitrocinnamate |

953-26-4 | 25g |

¥1988.0 | 2021-09-04 | ||

| Apollo Scientific | OR480578-100g |

Ethyl 4-nitrocinnamate |

953-26-4 | 95% | 100g |

£180.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-5g |

953-26-4 | 99% | 5g |

¥868.0 | 2024-07-19 | ||

| Alichem | A019115354-1000g |

Ethyl 3-(4-nitrophenyl)acrylate |

953-26-4 | 95% | 1000g |

$529.20 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228052-5 g |

Ethyl 4-nitrocinnamate, predominantly trans, |

953-26-4 | 5g |

¥293.00 | 2023-07-11 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13196-5g |

Ethyl 4-nitrocinnamate, 99% |

953-26-4 | 99% | 5g |

¥459.00 | 2023-02-25 | |

| abcr | AB116594-25 g |

Ethyl 4-nitrocinnamate, 99%; . |

953-26-4 | 99% | 25g |

€110.90 | 2023-05-10 | |

| abcr | AB116594-25g |

Ethyl 4-nitrocinnamate, 99%; . |

953-26-4 | 99% | 25g |

€107.00 | 2025-02-17 | |

| Aaron | AR003R0I-100g |

Ethyl 3-(4-nitrophenyl)acrylate |

953-26-4 | 95% | 100g |

$92.00 | 2025-01-22 |

Ethyl 3-(4-nitrophenyl)acrylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Diiodobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 12 h, 110 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine , Tetrabutylammonium bromide Catalysts: Iodo[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pall… Solvents: Water ; 20 h, reflux

Riferimento

- Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in water, Henan Huagong, 2006, 23(3), 20-22

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Acetonitrile , Triethylamine ; 10 min, 0 °C

Riferimento

- A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture, Helvetica Chimica Acta, 2005, 88(4), 811-816

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-(Acetato-κO)[2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl… Solvents: N-Methyl-2-pyrrolidone ; 20 h, 110 °C

Riferimento

- N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer Ligand, Organometallics, 2004, 23(3), 326-328

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ; 0.66 h, rt

Riferimento

- Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Toluene , Water ; 20 h, 100 °C

Riferimento

- Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent system, Organic & Biomolecular Chemistry, 2004, 2(15), 2249-2252

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[S-methyl-N-[(4-methylphenyl)sulfonyl]sulfinimidoyl-… Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C

Riferimento

- Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactions, Tetrahedron Letters, 2004, 45(14), 2915-2918

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1H-Imidazolium, 3,3′-[2,2-bis(hydroxymethyl)-1,3-propanediyl]bis[1-methyl-, salt… Solvents: Dimethylformamide , Water ; 0.5 h, 80 °C

Riferimento

- Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anion, Chinese Journal of Chemistry, 2012, 30(12), 2819-2822

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN2… (salts with silica-bound methyl-propyl-imidazolium) , 1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride (silica-bound, tetra(sulfophenyl)porphyrin palladate salts) ; 4 h, 140 °C; 140 °C → rt

Riferimento

- Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reaction, Materials Research Bulletin, 2010, 45(11), 1648-1653

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Tributylamine Catalysts: Palladium ; rt; rt → 80 °C; 2 h, 80 °C; 80 °C → rt

Riferimento

- Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactions, Inorganic Chemistry, 2008, 47(8), 3292-3297

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Bis[μ-[2-[[2-(dimethylamino-κN)phenyl]phosphino-κP:κP]-N,N-dimethylbenzenaminato… Solvents: N-Methyl-2-pyrrolidone ; 5 h, 140 °C

Riferimento

- Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary Ligand, Organometallics, 2011, 30(23), 6408-6415

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 2 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Riferimento

- Synthesis of 5-aryl-substituted-3-hydroxy-isoxazoles, Wuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Silica , Bis(benzonitrile)dichloropalladium , N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-cyclohexanediamine Solvents: Dimethylacetamide , Water ; 0.5 h, 125 °C; cooled

Riferimento

- Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complex, Reaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Glycerol , Sodium acetate Catalysts: Dopamine (Fe3O4 functionalized) , Iron oxide (Fe3O4) , Palladium Solvents: Water ; 5 h, rt → reflux

Riferimento

- Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reaction, Clean Technologies and Environmental Policy, 2015, 17(7), 2073-2077

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Zinc oxide (ZnO) , Palladium Solvents: Dimethylformamide ; 3 h, 100 °C

Riferimento

- Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditions, Applied Catalysis, 2014, 475, 477-486

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , 1-Methyl-4-(1-naphthalenylamino)pyridinium Solvents: Dimethylformamide ; 3 h, 130 °C

Riferimento

- One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction, Turkish Journal of Chemistry, 2018, 42(1), 63-74

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Palladium (meso-macroporous organic polymer-supported nanoparticles) , Divinylbenzene-4-vinylpyridine copolymer (quaternized with EtI, complex with Pd(0)) Solvents: Dimethylformamide ; 6 h, 90 °C

Riferimento

- Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reaction, New Journal of Chemistry, 2019, 43(37), 14674-14677

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Tributylamine Catalysts: Palladium diacetate , 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Dodecane ; 2.5 h, 130 °C

Riferimento

- Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41, Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883

Ethyl 3-(4-nitrophenyl)acrylate Raw materials

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- 4-Nitrobenzaldehyde

- Borate(1-),tetrafluoro-

- ethyl 2-chloroacetate

- 4-Nitrocinnamic acid

- Benzenediazonium,4-nitro-

- 4-Nitrocinnamic acid

Ethyl 3-(4-nitrophenyl)acrylate Preparation Products

Ethyl 3-(4-nitrophenyl)acrylate Letteratura correlata

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate) Prodotti correlati

- 637-57-0(Methyl 4-Nitrocinnamate)

- 5396-71-4(Ethyl 3-nitrocinnamate)

- 24393-61-1(Ethyl 4-nitrocinnamate)

- 659-04-1(methyl (E)-3-(3-nitrophenyl)prop-2-enoate)

- 1797252-99-3(Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate)

- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)

- 1849594-85-9(Ethyl 5-bromo-6-hydroxy-3-methylpicolinate)

- 2229333-73-5(4-amino-4-(4-methylpyridin-3-yl)cyclohexan-1-ol)

- 1807161-19-8(3-(Difluoromethyl)-5-hydroxy-4-iodo-2-methoxypyridine)

- 2110391-18-7(Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate

Purezza:99%/99%

Quantità:100g/500g

Prezzo ($):229.0/800.0